3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Overview
Description
“3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline” is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .
Chemical Reactions Analysis
There is a report of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles reacting with alkylating reagents to form quaternary imidazolium salts .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.076 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .
Scientific Research Applications
-
Synthesis of Pyrrolo[1,2-a]indoles
- Field : Organic & Biomolecular Chemistry
- Application : The pyrrolo[1,2-a]indole unit, which is a part of the compound you mentioned, is found in numerous natural products and has diverse pharmacological properties . It’s used in the synthesis of bioactive molecules and natural products .
- Method : The synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives involve various mechanistic pathways and stereo-electronic factors .
- Results : The yield and selectivity of the product are affected by these factors .
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
-
WDR5-WIN-site Inhibitors
- Field : Cancer Therapeutics
- Application : WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
- Method : The discovery of potent and selective WDR5-WIN-site inhibitors was made using fragment-based methods and structure-based design .
- Results : The results of this research are not specified in the source .
-
Targeting ATR in DNA Damage Response
properties
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSIAQDFVGTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.